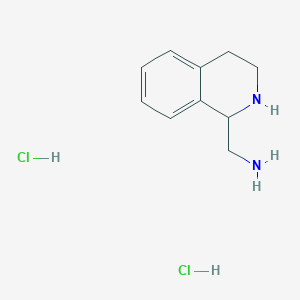

(1,2,3,4-Tetrahydroisochinolin-1-ylmethyl)amin-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride, also known as TIQA dihydrochloride, is a versatile and useful compound in chemical research. It is an organic compound that is widely used in the synthesis of other compounds, as well as in various scientific studies. TIQA dihydrochloride is a white, crystalline solid with a melting point of 142-143°C and a boiling point of 270-271°C. It is soluble in water, ethanol, and acetone, and is stable under normal temperatures and pressures.

Wissenschaftliche Forschungsanwendungen

Neuroprotektive Eigenschaften

Die Verbindung und ihre Derivate, wie 1-Methyl-1,2,3,4-tetrahydroisochinolin (1MeTIQ), haben ein hohes pharmakologisches Potenzial und ein breites Wirkungsspektrum im Gehirn gezeigt . 1MeTIQ hat aufgrund seiner Fähigkeit, das Verhaltenssyndrom, das durch bekannte Neurotoxine hervorgerufen wird, zu antagonisieren, besonderes Interesse als Neuroprotektor geweckt .

Antagonismus zum Glutamatsystem

Die neuroprotektiven Eigenschaften der Verbindung könnten auf ihren Antagonismus zum Glutamatsystem zurückzuführen sein . Dies deutet darauf hin, dass sie bei der Behandlung von Erkrankungen im Zusammenhang mit Glutamattoxizität nützlich sein könnte.

Anti-Sucht-Eigenschaften

1MeTIQ hat sich als potenzielles Medikament zur Bekämpfung von Sucht gezeigt, indem es das Verlangen abschwächt . Dies deutet darauf hin, dass es bei der Behandlung von Sucht eingesetzt werden könnte.

Fänger von freien Radikalen

Die Verbindung und ihre Derivate haben freie Radikale fängende Eigenschaften . Dies könnte bei Erkrankungen von Vorteil sein, bei denen oxidativer Stress eine Rolle spielt.

Hemmung der Monoaminoxidase (MAO)

Die Verbindung und ihre Derivate können MAO hemmen , ein Enzym, das Neurotransmitter wie Dopamin und Serotonin abbaut. Dies deutet auf mögliche Anwendungen bei der Behandlung von Depressionen und anderen affektiven Störungen hin.

Potenzielle Behandlung der Parkinson-Krankheit

Die Fähigkeit der Verbindung, die Bildung von Lewy-Körperchen, die für die Parkinson-Krankheit charakteristisch sind, zu induzieren , deutet auf mögliche Anwendungen bei der Behandlung dieser neurodegenerativen Erkrankung hin.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . The compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters such as dopamine and serotonin in the brain . Additionally, it has been found to interact with dopamine receptors, influencing their activity and signaling pathways .

Cellular Effects

The effects of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation . It also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters . The compound also interacts with dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing neurotransmitter levels and improving behavioral outcomes in models of depression . At higher doses, the compound can have toxic effects, including neurotoxicity and adverse behavioral changes . These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, affecting the metabolism of neurotransmitters . The compound also influences metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions .

Subcellular Localization

The subcellular localization of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-4,10,12H,5-7,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQJSFFKBVSPBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)

![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)

![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)

![5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride](/img/structure/B1305684.png)